molecular formula C17H18N4O5S B2782535 ethyl 2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1219841-75-4

ethyl 2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2782535
CAS No.: 1219841-75-4
M. Wt: 390.41
InChI Key: OFQTZALZWQJSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a thiazole ring, and multiple amide and ester groups . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The dihydropyrimidine ring in similar compounds has been found to adopt a screw-boat conformation .

Scientific Research Applications

Synthesis of Functionalized Derivatives

  • Research demonstrates methodologies for synthesizing functionalized derivatives of pyridine and thiazole, which are key structural components in the query compound. The synthesis involves interactions between different starting materials to obtain derivatives that could serve as precursors for further chemical transformations or have potential biological activities. For instance, the synthesis of pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives from ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives highlights the versatility of such compounds in synthetic chemistry (Arrault et al., 2002).

Antimicrobial Activities

  • Some related compounds exhibit antimicrobial properties, which signifies their potential application in developing new antimicrobial agents. A study on the synthesis and in vitro antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones presents an approach to designing compounds with antibacterial properties. This research could provide a framework for testing similar compounds, including the query chemical, for antimicrobial efficacy (Sharma et al., 2004).

Novel Synthetic Pathways

  • Innovative synthetic pathways enable the creation of complex molecules that could have various scientific applications, from materials science to pharmacology. For example, the microwave-assisted synthesis of novel pyrido[3,2-f][1,4]thiazepines illustrates how modern techniques can efficiently produce heterocyclic compounds, potentially opening new avenues for the synthesis and application of the query compound (Faty et al., 2011).

Heterocyclic Chemistry Applications

  • The field of heterocyclic chemistry is vast, with applications ranging from drug development to materials science. The synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives and exploration of their reactivity provides insight into the chemical behavior of heterocycles. Such studies can inform the development of new compounds with desired properties, including those related to the query compound's structural framework (Tverdokhlebov et al., 2005).

Properties

IUPAC Name

ethyl 2-[[2-[(6-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-2-26-16(25)10-4-5-11-14(10)21-17(27-11)20-13(23)8-19-15(24)9-3-6-12(22)18-7-9/h3,6-7,10H,2,4-5,8H2,1H3,(H,18,22)(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQTZALZWQJSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CNC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.